molecular formula C19H30N2O2S B1229736 1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine

1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine

Cat. No. B1229736
M. Wt: 350.5 g/mol
InChI Key: FRIIXXSFULMALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure: Compounds related to 1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine have been synthesized using various techniques, including condensation reactions. For instance, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was created through condensation, and its structure was examined using X-ray crystallography, revealing insights into molecular conformations and bond angles (Prasad et al., 2008).

Biological Activities and Applications

  • Bioactivity of Derivatives

    Derivatives of 1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine have been explored for their bioactivity. For example, a series of O-substituted derivatives showed significant activity against enzymes like butyrylcholinesterase, demonstrating potential therapeutic applications (Khalid et al., 2013).

  • Antimicrobial Properties

    Certain N-substituted derivatives have been synthesized and shown to possess moderate to strong antimicrobial activity against various bacteria, indicating potential use in combating microbial infections (Khalid et al., 2016).

  • Antimicrobial Activity in Agriculture

    Some derivatives, like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been evaluated for their antimicrobial properties against pathogens affecting tomato plants, suggesting applications in agricultural pest management (Vinaya et al., 2009).

Medicinal Chemistry and Drug Development

  • Phospholipase A2 Inhibitors

    Research into benzenesulfonamide derivatives has shown that certain compounds, including those with piperidine structures, are effective inhibitors of phospholipase A2, a key enzyme in inflammatory processes. This indicates potential use in developing treatments for conditions like myocardial infarction (Oinuma et al., 1991).

  • Antitumor and Anti-inflammatory Activities

    Derivatives with benzenesulfonyl and piperidine moieties have been investigated for their antitumor and anti-inflammatory effects, offering insights into new therapeutic agents for cancer and inflammation (Li et al., 2018).

properties

Product Name

1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine

Molecular Formula

C19H30N2O2S

Molecular Weight

350.5 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-piperidin-1-ylpropyl]piperidine

InChI

InChI=1S/C19H30N2O2S/c22-24(23,19-10-4-1-5-11-19)17-18(21-14-8-3-9-15-21)16-20-12-6-2-7-13-20/h1,4-5,10-11,18H,2-3,6-9,12-17H2

InChI Key

FRIIXXSFULMALB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CS(=O)(=O)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
Reactant of Route 2
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
Reactant of Route 3
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine
Reactant of Route 6
1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.